REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[C:17]([CH2:19][CH2:20][N:21]([CH2:24][CH2:25][C:26]#[N:27])[S:22]Cl)#[N:18].N1C=CC=CC=1>C(Cl)Cl>[C:17]([CH2:19][CH2:20][N:21]([CH2:24][CH2:25][C:26]#[N:27])[S:22][N:2]([CH3:1])[C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)#[N:18]
|
Name
|
|
Quantity
|
4.4 g
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Type
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reactant
|
Smiles
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CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Name
|
bis(cyanoethyl)aminosulfenyl chloride
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Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCN(SCl)CCC#N
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
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Details
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the resulting solution was stirred for 20 hours at 25° to 30° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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WASH
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Details
|
the reaction solution was washed successively with water, diluted hydrochloric acid and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The methylene chloride layer was dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to obtain an oily product which
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN(SN(C(OC1=CC=CC=2CC(OC21)(C)C)=O)C)CCC#N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |